2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
Overview
Description
2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy, phenoxy, and ethanamine groups, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyethanol with 2-methyl-5-propan-2-ylphenol in the presence of a suitable catalyst to form the corresponding ether. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, stringent quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted ethers. These products can have different chemical and physical properties, making them useful in various applications.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, although more research is needed to fully understand its efficacy and safety.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylphenol: Shares the methoxy and phenol groups but lacks the ethanamine moiety.
2-methoxy-2-methylpropane: Contains the methoxy group but has a different overall structure.
N-[2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)ethyl]-N-methyl-2-phenoxyethanamine: Similar in structure but with variations in the substituents.
Uniqueness
2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12(2)14-6-5-13(3)15(11-14)18-10-8-16-7-9-17-4;3-1(4)2(5)6/h5-6,11-12,16H,7-10H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKRIXRYUAAZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCNCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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